2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt

描述

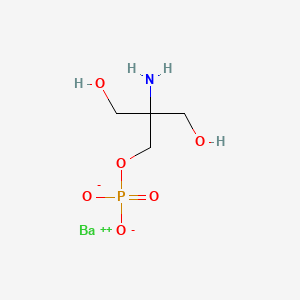

2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt is a chemical compound with the molecular formula C4H10BaNO6P. This compound is a derivative of fosfomycin, an antibiotic that exhibits a broad spectrum of antibacterial activity .

准备方法

2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt can be synthesized by reacting 2-amino-3-hydroxy-2-(hydroxymethyl)propyl phosphate with a barium salt . The reaction conditions typically involve mild heating and ultrasonic treatment to ensure complete dissolution and reaction . Industrial production methods may vary, but they generally follow similar principles of combining the precursor phosphate compound with a barium salt under controlled conditions .

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation states of the phosphate group.

Reduction: Reduction reactions can alter the amino and hydroxyl groups.

Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reagents and conditions used.

科学研究应用

Biochemical Applications

1.1 Role in Antibiotics

The primary application of 2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt is its role as an impurity in Fosfomycin, an antibiotic used to treat bacterial infections. The presence of this compound can influence the efficacy and safety profile of Fosfomycin, necessitating careful monitoring during pharmaceutical formulations .

1.2 Interaction Studies

Research has shown that this compound can participate in biochemical pathways, particularly those involving phosphate groups. Its hydrolysis properties allow it to engage in various reactions typical of phosphates, which can be critical in understanding its behavior in biological systems. Interaction studies are essential for elucidating its role in metabolic pathways and its potential therapeutic implications.

Chemical Properties and Stability

This compound is hygroscopic, meaning it readily absorbs moisture from the environment. This characteristic can impact its stability and usability in various applications, particularly in pharmaceutical settings where precise dosages are crucial .

Regulatory Considerations

As an impurity in pharmaceuticals, the presence of this compound must be regulated according to guidelines set forth by health authorities. The Japanese Pharmacopoeia and other regulatory bodies emphasize the importance of monitoring impurities to ensure drug safety and efficacy .

作用机制

The mechanism of action of 2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes involved in phosphate metabolism, thereby affecting cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.

相似化合物的比较

Similar compounds to 2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt include:

Fosfomycin: The parent compound, known for its broad-spectrum antibacterial activity.

Trometamol Phosphoric Acid Barium Salt: Another derivative used in similar applications.

2-Amino-2-(hydroxymethyl)-1,3-propanediol Phosphate Barium Salt: A structurally related compound with similar properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized research applications .

生物活性

2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt, a derivative of fosfomycin, is an important compound in the field of pharmaceuticals, particularly due to its biological activity and potential therapeutic applications. This article explores its biological properties, including toxicity, mutagenicity, and other pharmacological effects based on diverse research findings.

- Chemical Name : this compound

- Molecular Formula : C₅H₁₴BaN₁O₄P

- CAS Number : Not specified in the sources but related to fosfomycin.

1. Antimicrobial Activity

The compound is recognized as an impurity of fosfomycin, which exhibits broad-spectrum antibiotic properties. Fosfomycin acts by inhibiting bacterial cell wall synthesis, making this derivative potentially useful in combating various bacterial infections .

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Mutagenicity : The compound was tested for mutagenic effects using several assays, including the Salmonella assay and Drosophila melanogaster tests. Results indicated that it does not induce gene mutations, showing negative outcomes across different test systems .

- Carcinogenicity : Long-term studies involving dermal applications in mice revealed no definitive carcinogenic effects; however, some dose-related toxic effects were noted. At higher doses (400 mg/kg), increases in blood urea nitrogen and liver enzyme levels were observed .

- Irritation and Corrosivity : Skin irritation tests indicated mild irritation upon application of a 10% solution on rabbit skin. A patch test on human volunteers showed a positive response in only one subject out of 22 .

Case Studies

A review of case studies involving this compound highlights its potential applications:

- Fosfomycin Impurity Analysis : In a study analyzing impurities in fosfomycin formulations, this compound was found to impact the overall efficacy of the antibiotic when present in significant concentrations .

- Toxicology Reports : Various toxicological reports have documented adverse effects at high doses, emphasizing the need for careful dosage consideration in therapeutic applications .

Data Table: Summary of Biological Activities

| Biological Activity | Result | Notes |

|---|---|---|

| Antimicrobial | Positive (related to fosfomycin) | Broad-spectrum activity against bacteria |

| Mutagenicity | Negative | No gene mutations observed |

| Carcinogenicity | No definitive evidence | Some toxicity at high doses |

| Skin Irritation | Mild irritation | Positive response in one human volunteer |

属性

IUPAC Name |

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] phosphate;barium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO6P.Ba/c5-4(1-6,2-7)3-11-12(8,9)10;/h6-7H,1-3,5H2,(H2,8,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGUHTRENKNMLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(COP(=O)([O-])[O-])N)O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BaNO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。